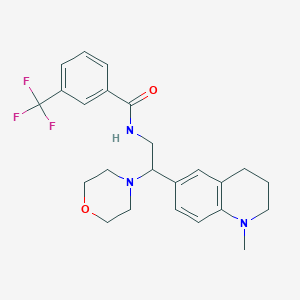

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide

Description

The compound N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide features a benzamide core substituted with a 3-(trifluoromethyl) group, a 1-methyltetrahydroquinoline moiety, and a morpholinoethyl side chain. These structural elements contribute to its physicochemical properties, such as enhanced lipophilicity (from the tetrahydroquinoline ring) and improved solubility (via the morpholino group). While direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with medicinal chemistry strategies for targeting central nervous system (CNS) disorders or kinase inhibition due to the tetrahydroquinoline’s resemblance to bioactive scaffolds .

Properties

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28F3N3O2/c1-29-9-3-5-17-14-18(7-8-21(17)29)22(30-10-12-32-13-11-30)16-28-23(31)19-4-2-6-20(15-19)24(25,26)27/h2,4,6-8,14-15,22H,3,5,9-13,16H2,1H3,(H,28,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOACCTUGFVYLBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)C(F)(F)F)N4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide (CAS Number: 946311-74-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N2O, with a molecular weight of 322.4 g/mol. The structure features a tetrahydroquinoline moiety, which is known for various biological activities, including antitumor and neuroprotective effects.

Antitumor Activity

Research has demonstrated that compounds containing tetrahydroquinoline structures exhibit notable antitumor properties. For instance, a study evaluating various tetrahydroquinoline derivatives found that certain compounds had IC50 values significantly lower than that of Doxorubicin, a standard chemotherapeutic agent. Specifically:

| Compound | IC50 (µg/mL) | Comparison to Doxorubicin (IC50 = 37.5 µg/mL) |

|---|---|---|

| Compound 32 | 2.5 | More potent than Doxorubicin |

| Compound 25 | 3 | More potent than Doxorubicin |

| Compound 41 | 5 | More potent than Doxorubicin |

| Compound 35 | 10 | More potent than Doxorubicin |

| Compound 33 | 12 | More potent than Doxorubicin |

| Compound 37 | 12.5 | More potent than Doxorubicin |

| Compound 28 | 25 | Nearly as active as Doxorubicin |

| Compound 30 | 25 | Nearly as active as Doxorubicin |

These findings suggest that this compound may possess similar or enhanced antitumor efficacy compared to established treatments .

The mechanism by which tetrahydroquinoline derivatives exert their antitumor effects often involves the modulation of signaling pathways related to cell proliferation and apoptosis. The presence of the trifluoromethyl group in this compound may enhance its lipophilicity and influence its interaction with cellular targets.

In addition to direct cytotoxic effects on tumor cells, these compounds may also affect tumor microenvironments by modulating immune responses or altering angiogenesis pathways .

Neuroprotective Effects

Tetrahydroquinoline derivatives have also been investigated for their neuroprotective properties. The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases. Studies have indicated that such compounds can inhibit neuronal apoptosis and promote neurogenesis under oxidative stress conditions .

Case Studies and Research Findings

Several studies have highlighted the potential applications of tetrahydroquinoline derivatives in clinical settings:

- In Vitro Studies : A study published in PubMed demonstrated that specific tetrahydroquinoline derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .

- In Vivo Studies : Animal models treated with tetrahydroquinoline derivatives showed reduced tumor growth rates compared to controls, further supporting their role in cancer therapy .

- Clinical Relevance : The structural similarities between this compound and other clinically used drugs suggest that it could be developed into a novel therapeutic agent for cancer treatment.

Scientific Research Applications

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide exhibits several promising biological activities:

- Neuroprotective Properties : The tetrahydroquinoline moiety is often associated with neuroprotective effects, potentially making this compound useful in treating neurodegenerative diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in various inflammatory conditions.

- Antimicrobial Activity : Research indicates potential antimicrobial effects against specific bacterial strains, suggesting possible applications in treating infections.

Applications in Medicinal Chemistry

The unique properties of this compound make it a candidate for various applications in medicinal chemistry:

- Drug Development : Its structural diversity allows for modifications that may lead to new therapeutic agents targeting neurological disorders or infections.

- Biological Research : The compound can be utilized in studies aimed at understanding the mechanisms of action related to neuroprotection and inflammation.

- Pharmacological Studies : Investigating its pharmacokinetics and pharmacodynamics can provide insights into optimizing dosage forms for clinical use.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Comparisons

Key Findings and Insights

Physicochemical Properties

- The morpholinoethyl group in the target compound likely improves aqueous solubility compared to flutolanil’s isopropoxy group or Compound 6g’s bulky tert-butyl substituent .

- The 3-(trifluoromethyl) group, common to all compounds, enhances metabolic stability and binding affinity via hydrophobic and electrostatic interactions .

Q & A

Q. Key Analytical Validation :

- Monitor reaction progress via TLC (Rf ~0.3 in 3:7 EtOAc/hexane).

- Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

A multi-technique approach ensures accurate characterization:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected ~505.2 g/mol) .

- X-ray Crystallography : Resolve 3D conformation if single crystals are obtained (analogous to triazole derivatives in ).

Basic: How should initial biological activity screening be designed?

Methodological Answer:

Prioritize target-based assays guided by structural analogs:

- In Vitro Enzyme Inhibition : Test against kinases (e.g., PI3K or EGFR) due to morpholine and quinoline moieties’ known kinase-binding properties .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- Solubility Assessment : Measure in PBS or DMSO to inform dosing for in vivo studies .

Advanced: What mechanistic studies elucidate its reaction pathways?

Methodological Answer:

- Kinetic Studies : Monitor intermediate formation via stopped-flow UV-Vis spectroscopy under varying pH and temperature .

- Isotopic Labeling : Use ¹⁸O-labeled reagents to trace carbonyl group origins in amide bond formation .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map energy barriers for key steps like cyclization .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions often arise from assay variability or impurities:

- Dose-Response Repetition : Conduct triplicate assays with standardized protocols (e.g., ATP concentration in kinase assays) .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehalogenated analogs) that may skew results .

- Structural Analog Comparison : Test derivatives (e.g., replacing trifluoromethyl with chloro) to isolate pharmacophore contributions .

Advanced: What strategies improve metabolic stability for in vivo applications?

Methodological Answer:

Address metabolic liabilities identified via:

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the benzamide ring to block CYP450 oxidation .

- Prodrug Design : Mask morpholine nitrogen with acetyl groups to enhance plasma stability .

Advanced: How can computational modeling predict target selectivity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (PDB: 2JDO for PI3Kγ) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding pose stability under physiological conditions .

- Pharmacophore Mapping : Align with co-crystallized inhibitors (e.g., imatinib) to identify critical H-bond interactions .

Advanced: What synthetic routes enable scalable production for preclinical studies?

Methodological Answer:

- Flow Chemistry : Optimize continuous-flow synthesis for key steps (e.g., Suzuki coupling) to reduce batch variability .

- Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor intermediate concentrations in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.